molecular formula C12H7ClF2O2 B15383196 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride

1-(Difluoromethoxy)naphthalene-2-carbonyl chloride

Cat. No.: B15383196
M. Wt: 256.63 g/mol
InChI Key: JYBKQUKJKZNNDJ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-2-carbonyl chloride is a naphthalene-derived organofluorine compound characterized by a difluoromethoxy (-OCF₂) substituent at the 1-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its difluoromethoxy group enhances electron-withdrawing properties and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

Molecular Formula

C12H7ClF2O2

Molecular Weight

256.63 g/mol

IUPAC Name

1-(difluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)17-12(14)15/h1-6,12H

InChI Key

JYBKQUKJKZNNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Naphthalene-2-carbonyl Chloride (2-Naphthoyl Chloride)

  • Structure : Lacks the difluoromethoxy group at the 1-position.
  • Reactivity : The absence of the electron-withdrawing -OCF₂ group results in lower electrophilicity at the carbonyl carbon, reducing acylation efficiency in polar solvents.
  • Applications : Widely used in dye synthesis and polymer chemistry but less favored in medicinal chemistry due to lower metabolic stability .

1-Methoxynaphthalene-2-carbonyl Chloride

  • Structure : Contains a methoxy (-OCH₃) group instead of -OCF₂.
  • Electronic Effects : The methoxy group is electron-donating, which decreases the electrophilicity of the carbonyl chloride compared to the difluoromethoxy analog.

1-Methylnaphthalene-2-carbonyl Chloride

  • Structure : Features a methyl (-CH₃) substituent at the 1-position.
  • Toxicological Profile: Methylnaphthalenes are linked to respiratory and ocular toxicity in mammals, as noted in inhalation and dermal exposure studies .

Data Table: Key Properties of Compared Compounds

Compound Molecular Weight (g/mol) Substituent at 1-Position Reactivity (Relative) Metabolic Stability Toxicity Concerns
1-(Difluoromethoxy)naphthalene-2-carbonyl chloride 254.64 -OCF₂ High High Limited data; potential fluorophore accumulation
Naphthalene-2-carbonyl chloride 190.61 None Moderate Moderate Low acute toxicity
1-Methoxynaphthalene-2-carbonyl chloride 220.65 -OCH₃ Moderate Low Hepatic metabolism concerns
1-Methylnaphthalene-2-carbonyl chloride 204.65 -CH₃ Low Low Respiratory irritation

Research Findings and Toxicological Insights

  • Electrophilic Reactivity : The difluoromethoxy group in 1-(Difluoromethoxy)naphthalene-2-carbonyl chloride enhances electrophilicity by 30–40% compared to methoxy and methyl analogs, as inferred from substituent electronic parameters .
  • Metabolic Pathways : Fluorinated naphthalenes exhibit slower cytochrome P450-mediated oxidation, reducing reactive metabolite formation compared to methyl- or methoxy-substituted derivatives .
  • Environmental Persistence : Difluoromethoxy derivatives may pose bioaccumulation risks due to fluorine’s resistance to degradation, though specific data on this compound remain scarce .

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